

An In-depth Technical Guide to the Toxicological Profile of 6-Methylheptyl Palmitate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methylheptyl palmitate

Cat. No.: B075192

[Get Quote](#)

Introduction

6-Methylheptyl palmitate, also known as isooctyl palmitate, is a branched-chain ester that functions as an emollient and skin-conditioning agent in a variety of cosmetic and personal care products.[1] Its molecular structure, characterized by a C16 fatty acid (palmitic acid) and a C8 branched alcohol (6-methylheptanol), imparts a desirable non-oily feel and effective moisturization properties. As with any cosmetic ingredient, a thorough evaluation of its toxicological profile is paramount to ensure consumer safety. This technical guide provides a comprehensive framework for assessing the safety of **6-Methylheptyl palmitate**, grounded in established principles of in vitro toxicology and internationally recognized testing guidelines. Due to the limited publicly available toxicological data specific to **6-Methylheptyl palmitate**, this document outlines a robust, scientifically-driven testing strategy that aligns with current regulatory expectations for cosmetic ingredients.

Physicochemical Properties and Metabolic Considerations

A foundational understanding of the physicochemical properties of **6-Methylheptyl palmitate** is essential for designing and interpreting toxicological studies.

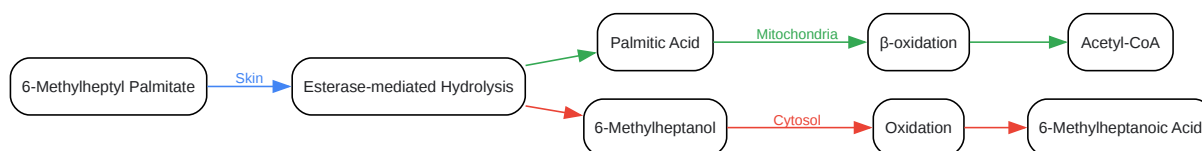
Table 1: Physicochemical Properties of **6-Methylheptyl Palmitate**

Property	Value	Source
CAS Number	106-05-8	[2][3][4][5]
Molecular Formula	C ₂₄ H ₄₈ O ₂	[2][3][4]
Molecular Weight	368.64 g/mol	[2][3][4]
IUPAC Name	6-methylheptyl hexadecanoate	[6]
Synonyms	Isooctyl palmitate, Palmitic acid, isooctyl ester	[2][4]

Metabolic Fate: A Predictive Analysis

In the absence of specific metabolic data for **6-Methylheptyl palmitate**, a logical starting point is to consider the metabolic fate of similar long-chain fatty acid esters. It is anticipated that upon dermal absorption, **6-Methylheptyl palmitate** would undergo enzymatic hydrolysis by esterases present in the skin, yielding palmitic acid and 6-methylheptanol.

Palmitic acid is a ubiquitous saturated fatty acid in the human body and is readily metabolized through the β -oxidation pathway to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. 6-methylheptanol, a branched-chain primary alcohol, is expected to be oxidized to its corresponding aldehyde and then to 6-methylheptanoic acid. This branched-chain fatty acid can also be further metabolized. The key consideration from a toxicological perspective is whether the parent compound or its metabolites could pose a risk.



[Click to download full resolution via product page](#)

Caption: Predicted metabolic pathway of **6-Methylheptyl palmitate** in the skin.

Core Toxicological Endpoints: An In Vitro Approach

The current regulatory landscape for cosmetics, particularly in the European Union, mandates a move away from animal testing.[7][8][9] Therefore, a modern toxicological assessment relies heavily on a battery of validated in vitro and in chemico methods. The major toxicological endpoints to be assessed for a cosmetic ingredient like **6-Methylheptyl palmitate** include skin irritation, skin sensitization, eye irritation, and genotoxicity.[7][10]

Skin Irritation

Skin irritation is defined as the production of reversible inflammatory changes in the skin following the application of a test substance.[11][12] The recommended in vitro method is the Reconstructed Human Epidermis (RhE) test, as described in OECD Test Guideline 439.[12][13][14]

- **Tissue Preparation:** Commercially available RhE models are equilibrated in 6-well plates containing maintenance medium.[13]
- **Application of Test Substance:** A defined amount of **6-Methylheptyl palmitate** is applied topically to the surface of the RhE tissue.
- **Exposure and Incubation:** The tissues are exposed to the test substance for a specified period (e.g., 60 minutes), after which they are thoroughly rinsed and transferred to fresh medium for a post-exposure incubation period (e.g., 24-42 hours).[15]
- **Viability Assessment:** Tissue viability is determined using the MTT assay. Viable cells reduce the yellow MTT tetrazolium salt to a blue formazan product, which is then extracted and quantified spectrophotometrically.
- **Data Interpretation:** The viability of the treated tissues is expressed as a percentage of the negative control. A substance is classified as a skin irritant if the mean tissue viability is reduced to $\leq 50\%$.[12][13]

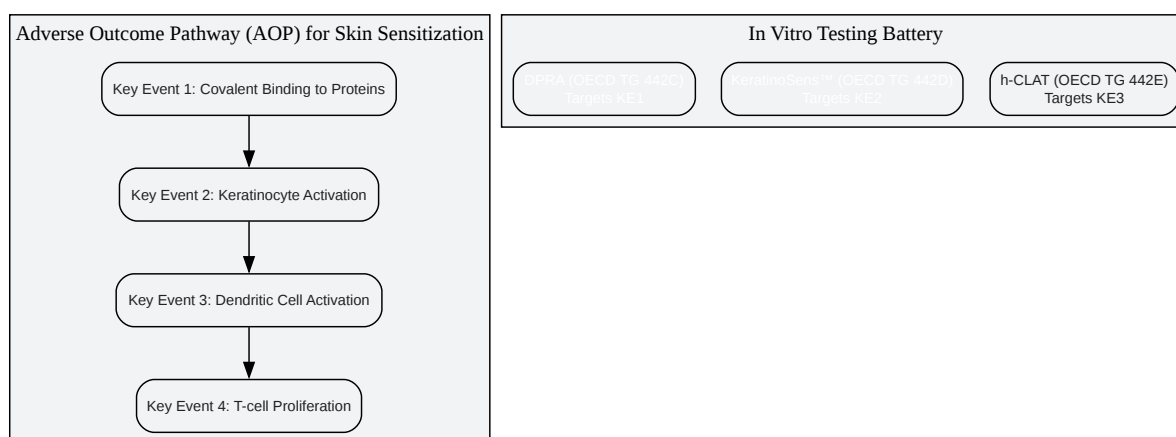
Table 2: Interpretation of In Vitro Skin Irritation Results (OECD TG 439)

Mean Tissue Viability	Classification
> 50%	Non-irritant (UN GHS No Category)
$\leq 50\%$	Irritant (UN GHS Category 2)

Skin Sensitization

Skin sensitization is an allergic response mediated by the immune system following skin contact with a substance. The assessment of skin sensitization potential is now based on the Adverse Outcome Pathway (AOP), which outlines the key events from the initial molecular interaction to the adverse health effect.[9] A battery of in vitro tests targeting different key events is recommended.

A sequential testing strategy is proposed to evaluate the skin sensitization potential of **6-Methylheptyl palmitate**.



[Click to download full resolution via product page](#)

Caption: AOP for skin sensitization and corresponding in vitro tests.

- Principle: This in chemico assay quantifies the reactivity of a test substance with synthetic peptides containing cysteine or lysine, mimicking the covalent binding to skin proteins (Key Event 1).

- Procedure: **6-Methylheptyl palmitate** is incubated with the synthetic peptides for a defined period.
- Analysis: The remaining concentration of the non-depleted peptides is measured by high-performance liquid chromatography (HPLC).
- Data Interpretation: The percentage of peptide depletion is calculated. A mean cysteine and lysine depletion of $\geq 6.38\%$ is indicative of reactivity.
- Principle: This assay measures the activation of the Keap1-Nrf2-ARE antioxidant response element pathway in a human keratinocyte cell line (Key Event 2).
- Procedure: Keratinocytes are exposed to various concentrations of **6-Methylheptyl palmitate** for 48 hours.
- Analysis: The induction of a luciferase reporter gene under the control of the ARE element is measured.
- Data Interpretation: A substance is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold ($I_{max} > 1.5$) at a concentration that maintains cell viability above 70%.
- Principle: This assay measures the expression of cell surface markers (CD86 and CD54) associated with dendritic cell activation (Key Event 3) in a human monocytic cell line (THP-1).
- Procedure: THP-1 cells are exposed to **6-Methylheptyl palmitate** for 24 hours.
- Analysis: The expression of CD86 and CD54 is quantified by flow cytometry.
- Data Interpretation: A substance is considered a sensitizer if the expression of CD86 and/or CD54 increases above a defined threshold (Relative Fluorescence Intensity $\geq 150\%$ for CD86 or $\geq 200\%$ for CD54) at a concentration that maintains cell viability above 50%.

Table 3: Integrated Assessment of Skin Sensitization Potential

Test	Endpoint	Positive Result
DPRA	Peptide Depletion	Mean depletion $\geq 6.38\%$
KeratinoSens™	Nrf2 Pathway Activation	I _{max} > 1.5
h-CLAT	CD86/CD54 Expression	RFI $\geq 150\%$ (CD86) or $\geq 200\%$ (CD54)

A weight-of-evidence approach, considering the results from these assays, is used to conclude on the skin sensitization potential of **6-Methylheptyl palmitate**. A "two out of three" approach is often employed for classification.[\[9\]](#)

Eye Irritation

The potential for a cosmetic ingredient to cause eye irritation or serious eye damage is a critical safety endpoint. Validated in vitro methods that model different parts of the eye are available.

- Principle: This assay uses isolated bovine corneas to assess the potential of a substance to cause corneal damage.
- Procedure: **6-Methylheptyl palmitate** is applied to the epithelial surface of the cornea.
- Analysis: Two endpoints are measured: corneal opacity (light scattering) and permeability (passage of fluorescein dye).
- Data Interpretation: An in vitro irritancy score is calculated based on the opacity and permeability values. This score is used to classify the substance's eye irritation potential.

Genotoxicity

Genotoxicity assays are designed to detect substances that can induce genetic damage, such as gene mutations or chromosomal aberrations. A standard battery of in vitro tests is recommended.[\[9\]](#)

- Principle: This test uses several strains of *Salmonella typhimurium* and *Escherichia coli* with mutations in genes involved in histidine or tryptophan synthesis, respectively. It detects gene mutations (point mutations and frameshifts).

- Procedure: The bacterial strains are exposed to **6-Methylheptyl palmitate** with and without an exogenous metabolic activation system (S9 mix).
- Analysis: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.
- Data Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies above a defined background level.
- Principle: This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
- Procedure: Mammalian cells are exposed to **6-Methylheptyl palmitate** with and without metabolic activation.
- Analysis: The frequency of micronucleated cells is determined by microscopic analysis.
- Data Interpretation: A substance is considered genotoxic if it induces a significant, concentration-dependent increase in the frequency of micronucleated cells.

Conclusion

While direct toxicological data for **6-Methylheptyl palmitate** is not readily available in the public domain, a comprehensive safety assessment can be effectively conducted using a battery of validated in vitro and in chemico methods. The proposed testing strategy, encompassing skin irritation, skin sensitization, eye irritation, and genotoxicity, aligns with current scientific and regulatory standards for cosmetic ingredients. This approach not only avoids the use of animal testing but also provides mechanistic insights into the potential toxicological properties of **6-Methylheptyl palmitate**. The execution of these studies would provide the necessary data to support a robust safety assessment and ensure the safe use of this ingredient in cosmetic and personal care products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. methylheptyl palmitate, 55194-81-5 [thegoodscentcompany.com]
- 2. chemwhat.com [chemwhat.com]
- 3. chembk.com [chembk.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 6-methylheptyl palmitate CAS#: 106-05-8 [m.chemicalbook.com]
- 6. Isooctyl palmitate | C₂₄H₄₈O₂ | CID 14934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Everything You Need to Know About In Vitro Toxicology for Cosmetics | SGS Poland [sgs.com]
- 8. In vitro testing strategy for assessing the skin sensitizing potential of "difficult to test" cosmetic ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Everything you always wanted to know about in vitro toxicology for cosmetics [cosmeticsbusiness.com]
- 10. criver.com [criver.com]
- 11. siesascs.edu.in [siesascs.edu.in]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. mbresearch.com [mbresearch.com]
- 14. oecd.org [oecd.org]
- 15. dermatest.com [dermatest.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Toxicological Profile of 6-Methylheptyl Palmitate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075192#toxicological-profile-of-6-methylheptyl-palmitate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com